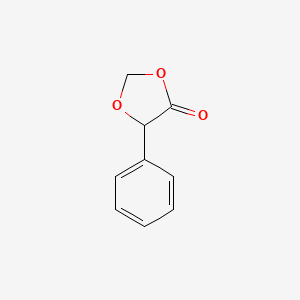![molecular formula C9H7Cl3N2O2 B14693710 [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride CAS No. 31949-01-6](/img/structure/B14693710.png)
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is a chemical compound that features a dichloroaniline moiety attached to a carbamoyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride precursor. One common method is the reaction of 3,4-dichloroaniline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3,4-Dichloroaniline} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic and corrosive nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted by other nucleophiles.
Hydrolysis: The carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid.
Condensation Reactions: It can react with amines to form ureas.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Condensation: Primary or secondary amines under mild heating.
Major Products
Substitution: Various substituted anilines.
Hydrolysis: Carbamic acids.
Condensation: Ureas and related derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its reactive carbamoyl chloride group.
Medicine
Industry
In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride involves its reactive carbamoyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a useful tool for modifying enzymes and studying their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to its analogs, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is unique due to the presence of the carbamoyl chloride group, which imparts distinct reactivity and potential applications. Its ability to form covalent bonds with nucleophiles makes it particularly valuable in biochemical research and industrial applications.
Propiedades
Número CAS |
31949-01-6 |
|---|---|
Fórmula molecular |
C9H7Cl3N2O2 |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dichloroanilino)-2-oxoethyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-6-2-1-5(3-7(6)11)14-8(15)4-13-9(12)16/h1-3H,4H2,(H,13,16)(H,14,15) |
Clave InChI |
RDSSSIBTTLQLOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CNC(=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


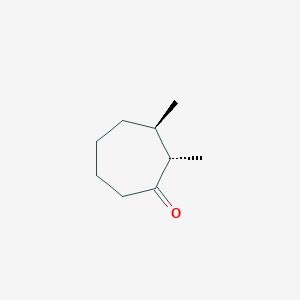
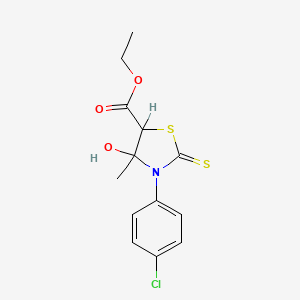
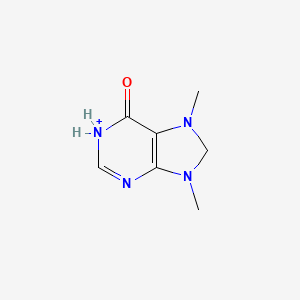
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)





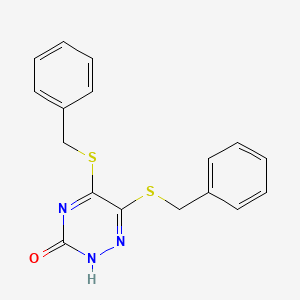
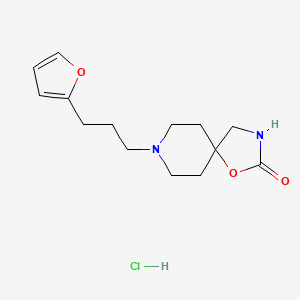
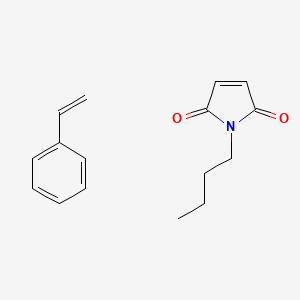
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
